molecular formula C9H6BrNO2 B1380295 6-Bromoindolizine-2-carboxylic acid CAS No. 1206971-05-2

6-Bromoindolizine-2-carboxylic acid

Cat. No. B1380295
CAS RN: 1206971-05-2
M. Wt: 240.05 g/mol
InChI Key: NJTWQSPKHQNJPH-UHFFFAOYSA-N
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Description

6-Bromoindolizine-2-carboxylic acid is an organic compound that contains a carboxyl functional group . It is characterized by the presence of a carbonyl group (-C=O) and a hydroxyl group (-OH) bonded to the same carbon .


Synthesis Analysis

The synthesis of 6-Bromoindolizine-2-carboxylic acid involves a two-step process. The first step involves the addition of ethyl oxalate and a base. The second step involves the addition of chloridric acid (HCl). The reaction conditions include varying parameters such as the type of base/number of reagent equivalents, solvent, temperature, and reaction time .


Molecular Structure Analysis

The molecular formula of 6-Bromoindolizine-2-carboxylic acid is C9H6BrNO2 . The structure of this compound includes a carbonyl group (C=O), where a carbon atom is double-bonded to an oxygen atom, and a hydroxyl group (OH), where an oxygen atom is bonded to a hydrogen atom, both of which are attached to the same carbon atom .


Chemical Reactions Analysis

Carboxylic acids, like 6-Bromoindolizine-2-carboxylic acid, can undergo four general categories of reactions . They can form a carboxylate salt or substitute the hydroxyl hydrogen . They can also undergo nucleophilic acyl substitution, which leads to several carboxylic acid derivatives . Additionally, like other carbonyl compounds, carboxylic acids can be reduced by reagents like LiAlH4 .


Physical And Chemical Properties Analysis

Carboxylic acids are polar compounds due to the highly electronegative oxygen atoms within the carboxyl functional group . They can form a carboxylate anion with the general formula R-COO–, which can form a variety of useful salts such as soaps .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One significant application is in the synthesis of heterocyclic compounds, where bromoindolizines serve as key intermediates. For instance, the formation of 1-bromoindolizines through a one-pot, three-component cascade reaction highlights the utility of bromoindolizines in constructing complex molecular architectures. This method provides direct access to 1-bromoindolizines in high yields, showcasing the versatility of bromo compounds in facilitating novel synthetic routes for heterocyclic chemistry (Wang et al., 2014).

Catalytic Applications

Bromoindolizines are also pivotal in catalytic applications, where they participate in reactions facilitated by transition metals. An example is the palladium-catalyzed carbonylation of haloindoles, including bromoindoles, to produce indole carboxylic acid derivatives. Such reactions underscore the role of bromoindolizines in developing efficient synthetic methods for producing valuable chemical entities with potential pharmaceutical applications (Kumar et al., 2004).

Safety And Hazards

The safety data sheet for a similar compound, 6-Bromopyridine-2-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromoindolizine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-1-2-8-3-6(9(12)13)4-11(8)5-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTWQSPKHQNJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoindolizine-2-carboxylic acid

CAS RN

1206971-05-2
Record name 6-bromoindolizine-2-carboxylic acid
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